molecular formula C23H17ClN2O B292614 2-(Allyloxy)-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

2-(Allyloxy)-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

Cat. No. B292614
M. Wt: 372.8 g/mol
InChI Key: JMDMWIZBTKPKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Allyloxy)-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzo[h]quinoline family and has been found to have potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(Allyloxy)-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile is not fully understood. However, it has been suggested that it exerts its effects through the inhibition of certain enzymes and receptors in the body. It has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(Allyloxy)-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to reduce inflammation and oxidative stress in the body. Furthermore, it has been suggested that it may have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Allyloxy)-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties, which make it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate its effects and potential therapeutic applications.

Future Directions

There are several future directions for the research of 2-(Allyloxy)-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other types of cancer and investigate its potential use in combination with other therapies. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-(Allyloxy)-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile involves the reaction of 2-chlorobenzonitrile with allyl bromide in the presence of a base, followed by the reaction of the resulting product with 2-amino-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-(Allyloxy)-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C23H17ClN2O

Molecular Weight

372.8 g/mol

IUPAC Name

4-(2-chlorophenyl)-2-prop-2-enoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

InChI

InChI=1S/C23H17ClN2O/c1-2-13-27-23-19(14-25)21(17-9-5-6-10-20(17)24)18-12-11-15-7-3-4-8-16(15)22(18)26-23/h2-10H,1,11-13H2

InChI Key

JMDMWIZBTKPKCQ-UHFFFAOYSA-N

SMILES

C=CCOC1=NC2=C(CCC3=CC=CC=C32)C(=C1C#N)C4=CC=CC=C4Cl

Canonical SMILES

C=CCOC1=C(C(=C2CCC3=CC=CC=C3C2=N1)C4=CC=CC=C4Cl)C#N

Origin of Product

United States

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